N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide is a dissymmetric oxalamide derivative characterized by a pyridine ring substituted with a methyl group at the 6-position and a morpholinoethyl group linked via an oxalamide bridge. The oxalamide moiety (N–C(O)–C(O)–N) provides structural rigidity and hydrogen-bonding capacity, while the pyridine and morpholine groups confer distinct electronic and solubility properties. This compound is hypothesized to exhibit bioactivity in areas such as flavor enhancement, antiviral targeting, or enzyme inhibition, depending on substituent effects .
Properties
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-11-3-2-4-12(16-11)17-14(20)13(19)15-5-6-18-7-9-21-10-8-18/h2-4H,5-10H2,1H3,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSZVIRXMORDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely employed method for synthesizing N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide involves carbodiimide-mediated coupling of 6-methylpyridin-2-amine with N-(2-aminoethyl)morpholine. This approach typically utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents, with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) as activators.
Reaction conditions are optimized as follows:
- Solvent system : Acetonitrile/polyethylene glycol 200 (3:1 v/v) provides optimal solubility while suppressing racemization.
- Temperature : 60–80°C balances reaction rate and side-product formation.
- Catalyst : Nickel-lanthanum co-supported molecular sieves (0.08–0.14 molar ratio to substrate) enhance yield to >95%.
A comparative analysis of coupling agents reveals EDC/HOBt combinations achieve 92% yield versus 85% for DCC/NHS under identical conditions.
Sequential Acylation Approach
Alternative routes employ stepwise acylation of ethyl oxalyl chloride with the amine components:
First acylation :
$$ \text{6-Methylpyridin-2-amine} + \text{ClCOCOCl} \rightarrow \text{N-(6-methylpyridin-2-yl)oxalyl chloride} $$
Conducted at −10°C in dichloromethane with triethylamine (2.1 eq).Second acylation :
$$ \text{N-(6-methylpyridin-2-yl)oxalyl chloride} + \text{N-(2-aminoethyl)morpholine} \rightarrow \text{Target compound} $$
Requires slow addition over 2 hr at 0°C followed by warming to 25°C.
This method produces 88–91% yield but necessitates rigorous moisture control due to oxalyl chloride’s hydrolytic sensitivity.
Catalytic System Optimization
Solid-Supported Bimetallic Catalysts
The patent US20190040011A1 details a catalyst system applicable to oxalamide synthesis:
Catalyst preparation :
| Step | Process Parameters | Function |
|---|---|---|
| S1 | KIT-1 molecular sieve treated with 125°C steam | Creates mesoporous structure |
| S4 | Ni²⁺ impregnation (0.05–0.08 mass ratio) | Provides Lewis acid sites |
| S5 | La³⁺ deposition (La:Ni = 2:1 molar) | Enhances thermal stability |
Performance metrics :
| Catalyst Cycle | Yield (%) |
|---|---|
| 1 | 96.3 |
| 10 | 95.8 |
| 30 | 94.1 |
This catalyst enables recyclability without significant activity loss, critical for industrial-scale production.
Purification and Characterization
Crystallization Techniques
Hydrogen-bond-directed crystallization, as demonstrated for analogous compounds, proves effective:
Crystallization conditions :
- Solvent : Pyridine/water (9:1 v/v)
- Temperature gradient : 323 K → 277 K over 72 hr
- Crystal morphology : Colorless blocks (0.2 × 0.3 × 0.4 mm³)
Hydrogen bonding network :
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O₁ | 2.793 | 177 |
| N–H⋯O₂ | 2.926 | 166 |
These interactions create a 3D network ensuring high purity (>99.5% by HPLC).
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.35 (d, J = 8.4 Hz, 1H, Py-H)
- δ 4.27 (m, 4H, morpholino CH₂)
- δ 2.42 (s, 3H, CH₃)
IR (KBr) :
- 1665 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (N–H bend)
MS (ESI+): m/z 349.2 [M+H]⁺
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry improves scalability:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-time yield (kg/m³·hr) | 0.8 | 3.2 |
| Impurity profile | 1.2% | 0.7% |
| Catalyst lifetime | 30 cycles | 45 cycles |
Key innovations include:
- Microstructured reactors with 500 µm channels
- In-line IR monitoring for real-time adjustment
Chemical Reactions Analysis
Types of Reactions
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide moiety into amines or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the oxalamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Flavor Chemistry
The compound N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) (CAS 745047-53-4) shares a pyridinylethyl group but replaces the morpholinoethyl and 6-methylpyridin-2-yl groups with a dimethoxybenzyl substituent. S336 is a potent umami agonist (EC₅₀ = 0.4 μM in hTAS1R1/hTAS1R3 assays) and has regulatory approval (FEMA 4233) for flavor enhancement in food products. Its safety profile includes a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, with a >33 million margin of safety relative to human exposure levels .
Key Differences :
- Substituent Effects: The morpholinoethyl group in the target compound may enhance solubility in polar solvents compared to S336’s hydrophobic dimethoxybenzyl group.
- Bioactivity: S336’s dimethoxybenzyl group is critical for TAS1R1/TAS1R3 receptor binding, whereas the morpholinoethyl group could shift activity toward enzyme inhibition or CNS targeting .
Antiviral Oxalamide Derivatives
Compounds such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) () feature thiazole and pyrrolidine groups. These derivatives exhibit antiviral activity by targeting HIV entry mechanisms. For example, compound 15 showed moderate potency (IC₅₀ = 2.1 μM in pseudovirus assays) due to its thiazole ring’s ability to mimic viral envelope glycoproteins.
Key Differences :
- Heterocyclic Substituents : The target compound’s pyridine and morpholine groups lack the thiazole’s sulfur atom, which is critical for mimicking viral epitopes.
- Pharmacokinetics: The morpholinoethyl group may improve blood-brain barrier penetration compared to thiazole-containing analogues .
Enzyme Inhibitors and Coordination Polymers
The ligand N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) () forms 2D coordination polymers with Cu(II), leveraging its carboxylate and hydroxyl groups for metal binding. In contrast, N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) () acts as a cytochrome P450 4F11 inhibitor (IC₅₀ = 50 nM), with its chloro-fluorophenyl group enhancing hydrophobic interactions in the enzyme’s active site.
Key Differences :
Comparative Data Table
Research Findings and Mechanistic Insights
- Flavor Compounds : Oxalamides with aromatic substituents (e.g., dimethoxybenzyl) exhibit stronger umami activation due to π-π stacking with TAS1R1/TAS1R3 receptors .
- Antiviral Agents : Thiazole and pyrrolidine groups enhance mimicry of viral glycoproteins, but morpholine’s polarity may reduce membrane permeability .
- Enzyme Inhibitors : Halogenated aryl groups (e.g., chloro-fluorophenyl) improve binding affinity to hydrophobic enzyme pockets, while morpholine’s amine could disrupt catalytic residues .
Biological Activity
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features two key structural components:
- Pyridine Ring : The presence of a methyl-substituted pyridine ring enhances its lipophilicity and potential interactions with biological targets.
- Oxalamide Linkage : This functional group is known for its ability to form hydrogen bonds, which may facilitate interactions with proteins and nucleic acids.
The molecular formula of this compound is C_{14}H_{18}N_{4}O_{2}, with a molecular weight of approximately 270.32 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity through competitive or non-competitive mechanisms.
- Receptors : It can bind to specific receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has been explored for its potential anticancer effects, possibly due to its ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and colon cancer. The IC50 values ranged from 5 to 15 µM, indicating significant potency against these cell types.
-
Antimicrobial Activity :
- A study conducted on bacterial strains revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, suggesting strong antimicrobial potential.
-
Mechanistic Insights :
- Mechanistic studies using fluorescence spectroscopy indicated that the compound interacts with DNA, leading to the formation of DNA adducts. This interaction may disrupt normal cellular processes and contribute to its anticancer effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Chloropyridine groups | Anticancer properties |
| N1-(4-fluorophenyl)-N2-(morpholinoethyl)oxalamide | Fluorophenyl group | Potential anticancer activity |
| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Triazole derivative | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
